N-(4-chlorobenzoyl)-L-alanine
Overview
Description
“N-(4-chlorobenzoyl)-L-alanine” is a compound that contains an alanine (an amino acid) backbone with a 4-chlorobenzoyl group attached to the nitrogen atom . The molecular formula of this compound is C10H10ClNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoyl group attached to the nitrogen atom of an alanine molecule, with a chlorine atom on the fourth carbon of the benzoyl group .Scientific Research Applications
Metal Complexing Agents
N,N-dialkyl-N-benzoylthioureas, which have a similar structure to N-(4-chlorobenzoyl)-L-alanine, are known for their use as metal complexing agents . They have been found to be useful ligands for the potential determination of transition metals .
Antifungal and Antibacterial Activities
Metal complexes of ligands containing oxygen and sulfur as donor atoms, like this compound, are known to possess antifungal and antibacterial activities . Some thiourea derivatives have been used in commercial fungicides .
Degradation Studies
4-Chlorobenzoate, a compound structurally related to this compound, is known to undergo degradation in cell extracts of Acinetobacter sp. strain 4-CB1 . This suggests that this compound could also be used in degradation studies to understand its environmental fate .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on the structure and known actions of similar compounds, it may inhibit the activity of its target enzyme, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given the potential target mentioned above. By inhibiting Prostaglandin G/H synthase 1, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-(4-chlorobenzoyl)-L-alanine’s action would likely involve a reduction in the levels of inflammatory mediators, leading to an alleviation of inflammation and pain .
properties
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYAHPMLSAGGG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361317 | |
Record name | T0509-1698 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63013-10-5 | |
Record name | T0509-1698 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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